N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and an oxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Similar structure with a pyrimidine ring instead of pyridine.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a similar pyridine ring but with different functional groups.
Uniqueness
N’-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
57207-86-0 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[4-(4,6-dimethylpyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H19N3O2/c1-11-9-12(2)17-15(10-11)21-14-7-5-13(6-8-14)18-16(20)19(3)4/h5-10H,1-4H3,(H,18,20) |
InChI Key |
LJIXYFKVDJKFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OC2=CC=C(C=C2)NC(=O)N(C)C)C |
Origin of Product |
United States |
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